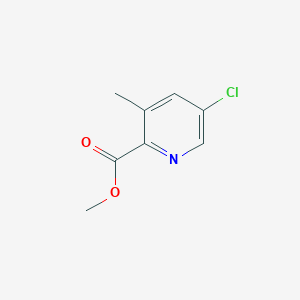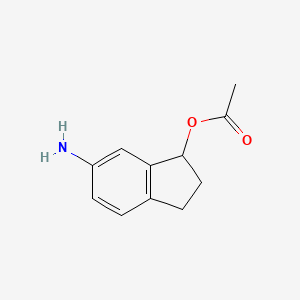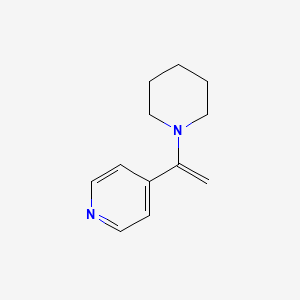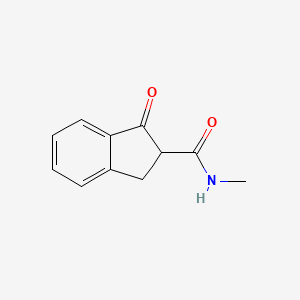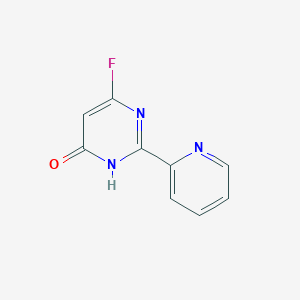
6-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol is a heterocyclic compound that features a pyrimidine ring substituted with a fluorine atom and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol typically involves the reaction of 2-chloropyrimidine with 2-pyridylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate for deprotonation, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) for dissolving reactants .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups .
Scientific Research Applications
6-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: The compound is used in the development of agrochemicals, such as herbicides and fungicides
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s fluorine atom enhances its binding affinity and selectivity for these targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(pyridin-2-yl)pyrimidine: Similar structure but with the fluorine atom at a different position.
6-Chloro-2-(pyridin-2-yl)pyrimidin-4-ol: Chlorine atom instead of fluorine.
2-(Pyridin-2-yl)pyrimidin-4-ol: Lacks the fluorine atom
Uniqueness
6-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H6FN3O |
|---|---|
Molecular Weight |
191.16 g/mol |
IUPAC Name |
4-fluoro-2-pyridin-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H6FN3O/c10-7-5-8(14)13-9(12-7)6-3-1-2-4-11-6/h1-5H,(H,12,13,14) |
InChI Key |
PPGVYMADMHZNEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC(=O)N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


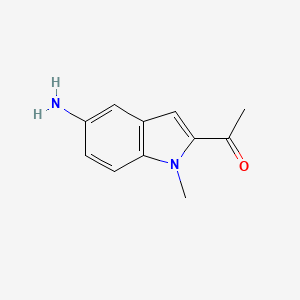

![[Dimethyl(propan-2-yl)silyl] butanoate](/img/structure/B15070339.png)

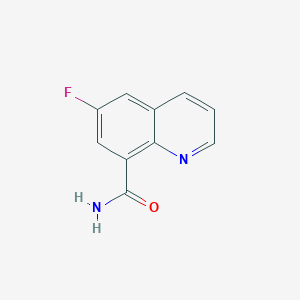
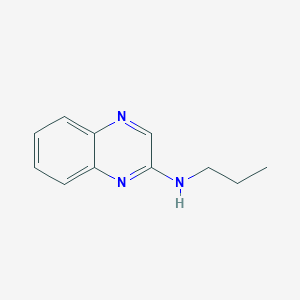

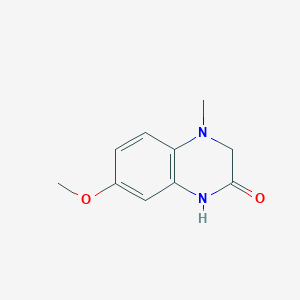
![6H-Pyrano[2,3-e][1,3]benzothiazole](/img/structure/B15070380.png)
